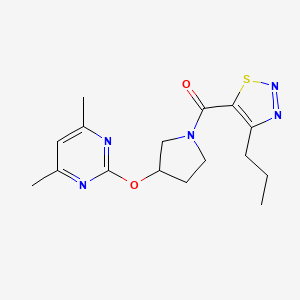

6-(4-Methoxyphenyl)-2-methylpyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

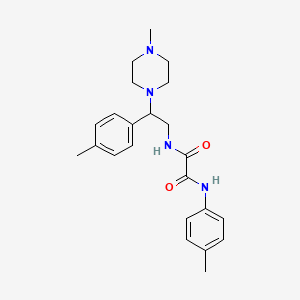

The compound “6-(4-Methoxyphenyl)-2-methylpyridazin-3-one” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki cross-coupling reactions . These reactions typically involve the use of boronic acids or boronic esters .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in a crystal and is commonly used for structural determination of organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic methods such as FT-IR, UV–visible, and NMR . These techniques can provide information about the compound’s molecular structure and its interactions with light .Scientific Research Applications

Antiproliferative Activity

Compounds with methoxyphenyl-pyridazinone frameworks have been explored for their antiproliferative activity toward human cancer cells. For instance, derivatives synthesized from indanones and phenyl isothiocyanates, featuring methoxy groups at specific positions, have shown promising antiproliferative activities by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest in cancer cells, without affecting antimicrobial and antimalarial activities at certain concentrations (Minegishi et al., 2015).

Anti-inflammatory and Analgesic Activities

Several studies have focused on synthesizing and evaluating derivatives for potential anti-inflammatory and analgesic activities. Notably, compounds like 4-aryl-6-phenylpyridazin-3(2H)-ones have been identified as ideal anti-inflammatory agents with significant selectivity for the COX-2 enzyme, showcasing no ulcerogenic and cardiovascular side effects at lower doses (Sharma & Bansal, 2016).

Corrosion Inhibition

Pyridazinone derivatives have also been studied for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. The presence of methoxy groups in these compounds has been associated with high corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, forming a protective layer (Yadav et al., 2016).

Synthesis and Biological Evaluation

Research into the synthesis of novel compounds containing the methoxyphenyl-pyridazinone scaffold has been robust, aiming to explore their biological activities. For example, the synthesis of novel c-Met kinase inhibitors incorporating methoxyphenyl-pyridazine derivatives has demonstrated considerable antitumor activities, indicating potential therapeutic applications (Liu et al., 2020).

Herbicidal Activity

Compounds with dimethoxypyrimidine and related structures have shown significant herbicidal activity. The introduction of methoxy groups on pyrimidine rings contributed to high efficacy, pointing towards potential applications in agricultural chemistry (Nezu et al., 1996).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-methoxyphenyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOUGEAPPIJRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2737193.png)

![4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine](/img/structure/B2737196.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide](/img/structure/B2737197.png)

![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2737202.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)

![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)